3,4-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamide derivatives. This compound features a benzene ring attached to an amide group and incorporates a pyrazolo[3,4-d]pyrimidin-1-yl moiety, which is further functionalized with a 4-nitrobenzyl group. The methoxy substitutions on the benzene ring enhance its solubility and reactivity, making it of interest in medicinal chemistry and materials science.
The synthesis of 3,4-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves several key steps:
The molecular formula for 3,4-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is , with a molecular weight of approximately .
Key Structural Features:
The structure can be represented using various notation systems such as InChI and SMILES for computational purposes:
InChI=1S/C23H22N6O6/c1-34-19-7-6-16(11-20(19)35-2)22(30)24-8-9-28-21-18(12-26-28)23(31)27(14-25-21)13-15-4-3-5-17(10-15)29(32)33/h3-7,10-12,14H,8-9,13H2,1-2H3,(H,24,30)The compound can undergo various chemical reactions including:
For these reactions, common reagents include:
The mechanism of action for 3,4-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The structural features allow it to bind effectively to active sites or allosteric sites on target proteins, modulating their activity. This interaction can lead to various biological effects depending on the nature of the target and involved pathways.
The compound is typically characterized by:
Relevant data includes:
Data from studies suggest that compounds within this class exhibit significant biological activity due to their structural complexity and ability to interact with multiple biological targets .
The primary applications of 3,4-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide are in medicinal chemistry where it may serve as a lead compound for drug development targeting specific diseases. Additionally, its unique structure allows for potential applications in materials science due to its reactivity and structural properties.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: